N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a unique structure combining bithiophene and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene derivative. One common method involves the reaction of 2,3’-bithiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride under basic conditions to form the final amide product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the tetrahydropyran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,2’-Oxybis(ethane-2,1-diyl)bis(oxy))bis(N-(2,2’-bithiophen-5-ylmethylene)aniline): A similar compound with bithiophene moieties, used in fluorescence chemosensors.
5-Hexyl-2,2’-bithiophene: Another bithiophene derivative, used in organic electronics.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of bithiophene and tetrahydropyran structures, which provides a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S2/c24-21(22(10-13-25-14-11-22)18-4-2-1-3-5-18)23-12-8-19-6-7-20(27-19)17-9-15-26-16-17/h1-7,9,15-16H,8,10-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFBEZILEGQGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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